![molecular formula C24H26FNO4 B601123 Fluvastatin CAS No. 155229-75-7](/img/structure/B601123.png)
Fluvastatin
描述
氟伐他汀是一种他汀类药物,主要用于治疗高胆固醇血症和预防心血管疾病。它于1982年获得专利,并于1994年获准用于医疗。 氟伐他汀是第一个完全合成的HMG-CoA还原酶抑制剂,其结构与该治疗类别中真菌衍生物完全不同 .
准备方法
合成路线和反应条件
氟伐他汀通过多步合成过程合成,涉及形成关键中间体。
工业生产方法
氟伐他汀的工业生产涉及使用优化反应条件的大规模化学合成,以确保高产率和纯度。该过程包括使用各种溶剂、催化剂和纯化技术来分离最终产物。 已经开发出诸如自乳化药物递送系统 (SMEDDS) 之类的先进技术来增强氟伐他汀的生物利用度 .
化学反应分析
反应类型
氟伐他汀会经历几种类型的化学反应,包括:
氧化: 氟伐他汀可以被氧化形成各种代谢物。
还原: 还原反应可以改变氟伐他汀分子上的官能团。
常用试剂和条件
涉及氟伐他汀的反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应通常在受控温度和 pH 条件下进行,以确保特异性和产率 .
主要产品
科学研究应用
氟伐他汀具有广泛的科学研究应用,包括:
化学: 用作研究他汀类药物的合成和反应的模型化合物。
生物学: 研究其对细胞过程和基因表达的影响。
医学: 广泛研究其在降低胆固醇水平和预防心血管疾病中的作用。它还在探索其潜在的抗炎和抗癌特性。
作用机制
氟伐他汀通过选择性和竞争性抑制肝酶羟甲基戊二酰辅酶 A (HMG-CoA) 还原酶起作用。该酶负责将 HMG-CoA 转换为甲羟戊酸,这是胆固醇生物合成中的限速步骤。 通过抑制该酶,氟伐他汀减少了肝脏中胆固醇的产生,从而导致血液中低密度脂蛋白 (LDL) 胆固醇水平降低 .
相似化合物的比较
氟伐他汀与其他他汀类药物(如阿托伐他汀、辛伐他汀、普伐他汀和瑞舒伐他汀)进行比较。虽然所有他汀类药物的作用机制都是通过抑制 HMG-CoA 还原酶,但氟伐他汀的独特之处在于它是第一个完全合成的他汀类药物。 与其他他汀类药物相比,它具有较低的药物相互作用潜力,因为它不太可能被细胞色素 P450 酶代谢 .
类似化合物列表
- 阿托伐他汀
- 辛伐他汀
- 普伐他汀
- 瑞舒伐他汀
- 洛伐他汀
氟伐他汀独特的合成起源和较低的相互作用潜力使其成为治疗高胆固醇血症和心血管疾病的宝贵选择。
生物活性
Fluvastatin, a member of the statin class of drugs, is primarily known for its cholesterol-lowering effects through the inhibition of HMG-CoA reductase, a key enzyme in the mevalonate pathway. However, its biological activity extends beyond lipid regulation, showing potential in cancer prevention and cardiovascular health. This article explores the diverse biological activities of this compound, supported by recent research findings, case studies, and data tables.
This compound acts by competitively inhibiting HMG-CoA reductase, which leads to reduced synthesis of mevalonate and subsequently cholesterol. This inhibition results in increased expression of LDL receptors in the liver, enhancing the clearance of LDL cholesterol from the bloodstream . Additionally, this compound has been shown to influence various signaling pathways that are critical in cancer biology.
Cancer Prevention and Treatment
Recent studies have highlighted this compound's potential as an anticancer agent. It has been shown to inhibit tumor growth and induce apoptosis in various cancer types, particularly non-small cell lung cancer (NSCLC) and breast cancer.
Non-Small Cell Lung Cancer (NSCLC)
A study demonstrated that this compound inhibits NSCLC tumorigenesis by targeting HMG-CoA reductase. The compound was found to suppress cell growth and induce apoptosis through inhibition of the Braf/MEK/ERK1/2 and Akt signaling pathways. In vivo studies using patient-derived xenograft models showed significant tumor growth attenuation when treated with this compound .
Study | Model | Outcome |
---|---|---|
This compound in NSCLC | Patient-derived xenograft | Reduced tumor growth; induced apoptosis |
Breast Cancer
In a pilot study involving women with high-grade stage 0/1 breast cancer, this compound administration resulted in measurable biological changes, including reduced tumor proliferation and increased apoptotic activity. This study involved 40 patients who were randomized to receive varying doses of this compound .
Study | Patient Cohort | Biological Changes |
---|---|---|
This compound in Breast Cancer | 40 women with early-stage breast cancer | Reduced proliferation; increased apoptosis |
Cardiovascular Benefits
This compound is also recognized for its cardiovascular protective effects. A large randomized trial indicated that patients receiving this compound post-percutaneous coronary intervention (PCI) had a significantly longer median time free of major adverse cardiac events (MACE) compared to those on placebo. The study reported a relative risk reduction of 20% for MACE in the this compound group .
Trial | Treatment Group | MACE-Free Survival Time |
---|---|---|
This compound for Cardiac Events | This compound (n=844) vs. Placebo (n=833) | This compound: 1558 days; Placebo: 1227 days |
Pharmacokinetics and Drug Interactions
This compound is metabolized primarily by the CYP2C isoenzyme. Studies have explored ways to enhance its oral bioavailability through co-administration with flavonoid inhibitors, resulting in over two-fold increases in plasma concentrations .
Case Studies
One notable case involved a patient who developed angioedema suspected to be induced by this compound. This case underscores the importance of monitoring adverse effects associated with statin therapy .
属性
IUPAC Name |
(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGEFLZQAZZCD-MCBHFWOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020962 | |
Record name | (3R,5S)-Fluvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase, the rate limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, a precursor of sterols, including cholesterol. The inhibition of cholesterol biosynthesis reduces the cholesterol in hepatic cells, which stimulates the synthesis of LDL receptors and thereby increases the uptake of LDL particles. The end result of these biochemical processes is a reduction of the plasma cholesterol concentration., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including fluvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. These findings reveal a novel and significant functional effect of statins., Epidemiological studies suggest that statins (hydroxymethylglutaryl-CoA reductase inhibitors) could reduce the risk of Alzheimer disease. Although one possible explanation is through an effect on beta-amyloid (Abeta) metabolism, its effect remains to be elucidated. Here, we explored the molecular mechanisms of how statins influence Abeta metabolism. Fluvastatin at clinical doses significantly reduced Abeta and amyloid precursor protein C-terminal fragment (APP-CTF) levels among APP metabolites in the brain of C57BL/6 mice. Chronic intracerebroventricular infusion of lysosomal inhibitors blocked these effects, indicating that up-regulation of the lysosomal degradation of endogenous APP-CTFs is involved in reduced Abeta production. Biochemical analysis suggested that this was mediated by enhanced trafficking of APP-CTFs from endosomes to lysosomes, associated with marked changes of Rab proteins, which regulate endosomal function. In primary neurons, fluvastatin enhanced the degradation of APP-CTFs through an isoprenoid-dependent mechanism. Because our previous study suggests additive effects of fluvastatin on Abeta metabolism, we examined Abeta clearance rates by using the brain efflux index method and found its increased rates at high Abeta levels from brain. As LRP1 in brain microvessels was increased, up-regulation of LRP1-mediated Abeta clearance at the blood-brain barrier might be involved. In cultured brain microvessel endothelial cells, fluvastatin increased LRP1 and the uptake of Abeta, which was blocked by LRP1 antagonists, through an isoprenoid-dependent mechanism. Overall, the present study demonstrated that fluvastatin reduced Abeta level by an isoprenoid-dependent mechanism. ... | |
Record name | Fluvastatin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
93957-54-1, 155229-75-7, 93957-55-2 | |
Record name | fluvastatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3R,5S)-Fluvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluvastatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fluvastatin sodium hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fluvastatin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/ | |
Record name | Fluvastatin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。